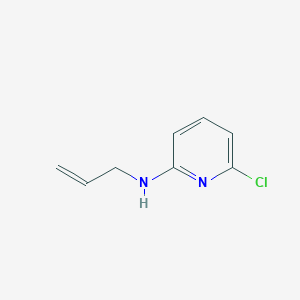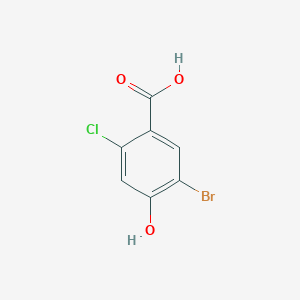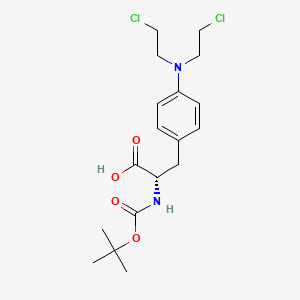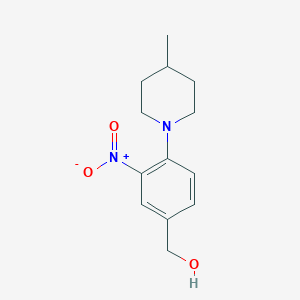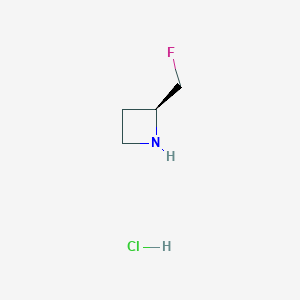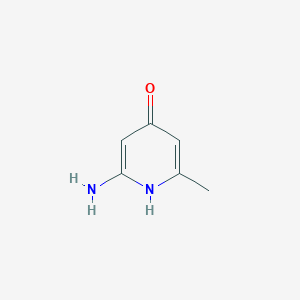![molecular formula C14H18BNO2S B3155085 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole CAS No. 791614-90-9](/img/structure/B3155085.png)
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Descripción general
Descripción
“2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole” is an organic compound that contains a benzo[d]thiazole ring substituted with a methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position .
Synthesis Analysis
The synthesis of this compound could involve the reaction of 2-methylbenzo[d]thiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The exact synthetic route would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The thiazole ring is substituted at the 2-position with a methyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility, melting point, and boiling point would be influenced by the presence of the benzo[d]thiazole ring and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- A study by Huang et al. (2021) involved the synthesis of boric acid ester intermediates with benzene rings, related to the target compound. The structures were confirmed using various spectroscopic methods and X-ray diffraction. The molecular structures were further analyzed using density functional theory (DFT) (Huang et al., 2021).
- Another study by Wu et al. (2021) synthesized compounds related to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole and characterized them using spectroscopy and X-ray diffraction. This research also utilized DFT calculations for structural analysis (Wu et al., 2021).
Physical and Chemical Properties :
- Liao et al. (2022) conducted a study on a similar compound, focusing on its spectroscopic characterization and molecular structure. The study also performed DFT calculations to validate the experimental findings (Liao et al., 2022).
- In a study by Zhu et al. (2007), the focus was on the synthesis of conjugated polymers using a compound structurally related to the target molecule. The study explored the physical properties like color and solubility of these polymers (Zhu et al., 2007).
Applications in Drug Discovery and Biological Studies :
- Mansour et al. (2020) synthesized and evaluated thiazole derivatives for their antimicrobial and anti-proliferative activities. This demonstrates the potential application of similar compounds in medicinal chemistry (Mansour et al., 2020).
- Ammal et al. (2018) researched the use of oxadiazole derivatives, chemically related to the target molecule, as corrosion inhibitors, showing the potential application in material science (Ammal et al., 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the borylation of alkylbenzenes .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation. This involves the addition of a boron atom to a molecule, often facilitated by a palladium catalyst . The exact changes resulting from this interaction would depend on the specific target molecule.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s borylation activity may be affected by the presence of a palladium catalyst .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2S/c1-9-16-11-8-10(6-7-12(11)19-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAHKOCHQFHGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



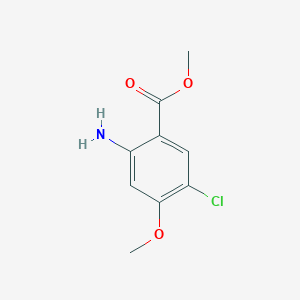
![(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3155014.png)


